2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative known for its unique structure and reactivity. This compound is often referred to as a MIDA boronate, which is a class of boron-containing compounds that are widely used in organic synthesis due to their stability and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of allylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to promote the formation of the desired boronate ester, followed by purification steps such as recrystallization or chromatography to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Alcohols and reduced boronates.
Substitution: Various substituted boronates and boronic esters.
Wissenschaftliche Forschungsanwendungen
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable boron-oxygen and boron-carbon bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furan-2-yl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 6-Methyl-2-(p-tolyl)-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its allyl group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to participate in a wide range of reactions, including cross-coupling and oxidation-reduction processes, makes it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C8H12BNO4 |
---|---|
Molekulargewicht |
197.00 g/mol |
IUPAC-Name |
6-methyl-2-prop-2-enyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C8H12BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
RKMASTMFHKLQNL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.